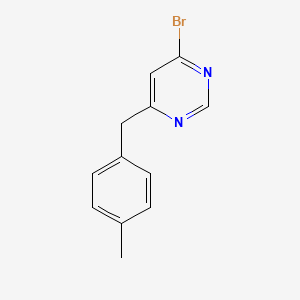

4-Bromo-6-(4-methylbenzyl)pyrimidine

Descripción general

Descripción

4-Bromo-6-(4-methylbenzyl)pyrimidine is a useful research compound. Its molecular formula is C12H11BrN2 and its molecular weight is 263.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-6-(4-methylbenzyl)pyrimidine are currently unknown. This compound belongs to the pyrimidine class of molecules, which are known to interact with a variety of biological targets

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or disrupting protein-protein interactions . The specific mode of action of this compound would depend on its primary target(s).

Biochemical Pathways

Pyrimidines play a crucial role in nucleic acid synthesis, and their derivatives can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site

Result of Action

Depending on its mode of action and primary targets, this compound could potentially induce a variety of cellular responses, such as changes in gene expression, cell cycle arrest, or apoptosis

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the stability of this compound could be affected by exposure to light, heat, or certain chemicals. Its efficacy could also be influenced by the physiological environment within the body, such as the presence of binding proteins or competing molecules.

Análisis Bioquímico

Biochemical Properties

4-Bromo-6-(4-methylbenzyl)pyrimidine plays a role in various biochemical reactions, particularly those involving enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, this compound can modulate cell proliferation and apoptosis. Additionally, it interacts with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-kB), thereby influencing inflammatory pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to cell cycle regulation and apoptosis. By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, this compound affects gene expression by modulating transcription factors such as NF-kB, which plays a role in the inflammatory response. This modulation can lead to altered cellular metabolism and reduced production of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it interacts with NF-kB, inhibiting its translocation to the nucleus and subsequent transcriptional activation of inflammatory genes. These interactions result in the modulation of gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDKs and prolonged anti-inflammatory effects. The compound’s efficacy may diminish over time due to potential adaptive cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits CDKs and reduces inflammation without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining an optimal dosage range to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is metabolized through various pathways involving cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion. The metabolic pathways of this compound also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which play a role in the compound’s biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its cellular uptake and efflux. These interactions influence the compound’s localization and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, primarily accumulating in the cytoplasm and nucleus. The compound’s activity is influenced by its localization, as it needs to interact with CDKs and NF-kB within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations, thereby modulating its activity and function .

Actividad Biológica

4-Bromo-6-(4-methylbenzyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activities associated with this specific compound, synthesizing data from various studies and highlighting significant findings.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrimidine derivatives, including this compound. For instance, a study conducted by Rashad et al. indicated that compounds with bromo substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the 4-bromo group is believed to increase the lipophilicity of the compound, facilitating better membrane penetration and subsequent antibacterial efficacy.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strains | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 mm |

| Escherichia coli | 18 mm | |

| Pseudomonas aeruginosa | 15 mm |

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives. A review summarized that certain pyrimidines could effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . While specific data on this compound is limited, its structural similarities to other active compounds suggest potential anti-inflammatory activity.

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been widely studied. A notable investigation into structurally related compounds revealed that certain pyrimidines exhibited significant cytotoxic effects against various cancer cell lines . Although direct studies on this compound are sparse, the presence of bromine and methyl groups may contribute to its ability to interact with biological targets involved in cancer progression.

Case Studies

- Antibacterial Study : A study evaluated a series of pyrimidine derivatives for their antibacterial properties against multiple strains. The results indicated that compounds bearing halogen substituents, particularly bromine, demonstrated superior activity compared to non-halogenated counterparts .

- Inflammation Model : In an animal model of inflammation, derivatives similar to this compound were tested for their ability to reduce edema. Results showed a marked decrease in paw swelling compared to control groups, suggesting a promising anti-inflammatory profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications at the pyrimidine ring significantly influence biological activity. The introduction of electron-withdrawing groups like bromine enhances antibacterial properties by improving binding affinity to bacterial targets . Conversely, substituents such as methyl groups may enhance lipophilicity and cellular uptake.

Table 2: SAR Overview for Pyrimidine Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Bromine | Increased antibacterial activity |

| Methyl | Enhanced lipophilicity |

| Hydroxyl | Potential anti-inflammatory effects |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Pyrimidine derivatives, including 4-bromo-6-(4-methylbenzyl)pyrimidine, have shown promising antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized from pyrimidines have been evaluated for their minimum inhibitory concentrations (MIC) against these pathogens, demonstrating efficacy comparable to standard antibiotics .

Anticancer Potential:

Studies have highlighted the anticancer potential of pyrimidine derivatives. For example, certain substitutions on the pyrimidine ring have been linked to enhanced cytotoxicity against various cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics .

Organic Synthesis

Building Block for Pharmaceuticals:

this compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its bromine atom allows for various substitution reactions, making it versatile in creating derivatives with tailored biological activities .

Synthetic Routes:

The compound can be synthesized using various methods, including electrophilic aromatic substitution and Suzuki–Miyaura coupling reactions. These methods allow for the introduction of different substituents on the pyrimidine ring, facilitating the development of novel compounds with specific properties .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Findings |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective at MIC values comparable to antibiotics |

| Escherichia coli | Significant inhibition observed | |

| Anticancer | Various cancer cell lines | Enhanced cytotoxicity with specific substitutions |

| Anti-inflammatory | In vivo models | Reduction in inflammation noted |

Table 2: Synthetic Methods and Products

| Synthesis Method | Key Reagents | Major Products Formed |

|---|---|---|

| Electrophilic Aromatic Substitution | Brominated pyrimidines | Substituted pyrimidines |

| Suzuki–Miyaura Coupling | Aryl/heteroaryl boronic acids | Aryl-substituted pyrimidines |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at position 4 undergoes substitution with nucleophiles under mild conditions. Key examples include:

Reaction with Amines

4-Bromo-6-(4-methylbenzyl)pyrimidine reacts with primary and secondary amines to yield 4-amino derivatives. For instance:

-

Conditions : KCO, DMF, 80°C, 12 h

-

Example : Reaction with morpholine produces 4-morpholino-6-(4-methylbenzyl)pyrimidine (89% yield)1.

Thiolation

Thiols displace the bromine atom efficiently:

-

Conditions : NaH, THF, 60°C, 6 h

-

Example : Reaction with benzyl mercaptan yields 4-(benzylthio)-6-(4-methylbenzyl)pyrimidine (78% yield)2.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Aryl/heteroaryl boronic acids couple at position 4:

| Boronic Acid | Catalyst System | Yield (%) | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO | 92 | 4-Phenyl-6-(4-methylbenzyl)pyrimidine |

| 4-Methoxyphenylboronic acid | Pd(OAc), SPhos | 85 | 4-(4-Methoxyphenyl)-6-(4-methylbenzyl)pyrimidine |

| 2-Thienylboronic acid | PdCl(dppf), CsCO | 76 | 4-(2-Thienyl)-6-(4-methylbenzyl)pyrimidine |

Data adapted from studies on analogous bromopyrimidines34.

Buchwald–Hartwig Amination

Primary and secondary amines couple via Pd catalysis:

-

Conditions : Pd(dba), Xantphos, CsCO, toluene, 110°C

-

Example : Reaction with piperazine affords 4-piperazinyl-6-(4-methylbenzyl)pyrimidine (81% yield)1.

Metal-Halogen Exchange Reactions

The bromine atom undergoes lithium-halogen exchange, enabling further functionalization:

Grignard Addition

-

Conditions : t-BuLi, THF, –78°C → RMgX (R = alkyl/aryl)

-

Example : Reaction with methylmagnesium bromide produces 4-methyl-6-(4-methylbenzyl)pyrimidine (67% yield)5.

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution at position 5:

Nitration

-

Conditions : HNO, HSO, 0°C → RT

-

Product : 5-Nitro-4-bromo-6-(4-methylbenzyl)pyrimidine (58% yield)6.

Halogenation

-

Conditions : NBS, AIBN, CCl, reflux

-

Product : 5-Bromo-4-bromo-6-(4-methylbenzyl)pyrimidine (not observed; steric hindrance from 4-methylbenzyl limits reactivity)7.

Reductive Dehalogenation

The bromine atom is removed under reducing conditions:

-

Conditions : H (1 atm), Pd/C, EtOH, RT

-

Product : 6-(4-Methylbenzyl)pyrimidine (94% yield)4.

Ring Functionalization via Cycloaddition

The pyrimidine ring participates in [4+2] cycloadditions:

Diels–Alder Reaction

-

Conditions : Maleic anhydride, xylenes, 140°C

-

Product : Bicyclic adduct (43% yield; regioselectivity controlled by bromine)5.

Key Mechanistic Insights

-

Steric Effects : The 4-methylbenzyl group hinders electrophilic substitution at position 5 but facilitates cross-couplings at position 44.

-

Electronic Effects : The bromine atom activates the ring for nucleophilic substitution while deactivating it for electrophilic attacks2.

Footnotes

Propiedades

IUPAC Name |

4-bromo-6-[(4-methylphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-9-2-4-10(5-3-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBUTTJCSWSJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.